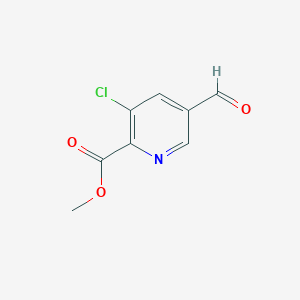

Methyl 3-chloro-5-formylpicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-5-formylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-13-8(12)7-6(9)2-5(4-11)3-10-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKVBFDNXXVBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-chloro-5-formylpicolinate for Researchers and Drug Development Professionals

Introduction

Methyl 3-chloro-5-formylpicolinate is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a methyl ester, a chloro substituent, and an aldehyde group on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside insights into its synthesis and reactivity, to empower researchers in its effective application.

Molecular Structure and Identification

This compound is systematically named methyl 3-chloro-5-formylpyridine-2-carboxylate. The strategic placement of its functional groups dictates its reactivity and potential for diverse chemical transformations.

Key Identifiers:

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its handling, reaction setup, and purification. While experimental data for some properties of this compound are not widely published, a combination of available data and computed values provides a solid foundation for its use in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white solid | Assumed from typical purity |

| Melting Point | Not explicitly available in searches | N/A |

| Boiling Point | Not explicitly available in searches | N/A |

| Solubility | Insoluble in water[2] | Insoluble in water. Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol (inferred from reactivity and purification protocols of similar compounds). |

| XLogP3 | 1.1 - 1.5 | [3][4] |

| Hydrogen Bond Donor Count | 0 | [3][4] |

| Hydrogen Bond Acceptor Count | 4 | [3][4] |

| Rotatable Bond Count | 3 | [3] |

Storage and Stability:

This compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere such as nitrogen, to prevent degradation.[1][5] The aldehyde functionality is susceptible to oxidation, and the ester can be prone to hydrolysis, especially in the presence of moisture and acid or base.

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound lies in the distinct reactivity of its three functional groups. This allows for selective and sequential modifications, making it a highly valuable intermediate.

1. The Aldehyde Group: The formyl group at the C5 position is a versatile handle for a wide array of chemical transformations, including:

- Reductive Amination: To introduce substituted amino-methyl groups.

- Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

- Oxidation: To the corresponding carboxylic acid.

- Reduction: To the hydroxymethyl group.

- Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones.

2. The Chloro Group: The chlorine atom at the C3 position can participate in nucleophilic aromatic substitution reactions, although the pyridine ring's electron-withdrawing nature can influence reactivity. It can also be a handle for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds.

3. The Methyl Ester Group: The ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions.

The interplay of these functional groups allows for the construction of diverse molecular scaffolds. For instance, the aldehyde can be selectively modified while leaving the chloro and ester groups intact for subsequent transformations.

Illustrative Reaction Scheme

The following diagram illustrates the key reactive sites of this compound and potential transformations.

Caption: Reactivity map of this compound.

Synthesis Protocol

One possible retrosynthetic analysis suggests starting from a more readily available dichloropicolinic acid derivative.

Hypothetical Synthetic Workflow:

Caption: A potential synthetic pathway to the target molecule.

Step-by-Step Methodology (Hypothetical):

-

Step 1: Starting Material Preparation. The synthesis could commence from methyl 3,5-dichloropicolinate, which can be prepared by the esterification of 3,5-dichloropicolinic acid. A patent describes the synthesis of methyl 3,5-dichloro-2-picolinate by reacting 3,5-dichloro-2-picolinic acid with methanol in the presence of concentrated sulfuric acid.[4]

-

Step 2: Selective Formylation. A crucial step would be the selective introduction of a formyl group at the 5-position. This could potentially be achieved through a metal-halogen exchange reaction at the 5-position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The selectivity of this step would be critical and would likely require careful optimization of reaction conditions (e.g., choice of organometallic reagent, temperature).

-

Step 3: Work-up and Purification. After the reaction, a standard aqueous work-up would be necessary to remove inorganic byproducts. The crude product would then be purified, likely using column chromatography on silica gel, to isolate the desired this compound.

Note: This proposed synthesis is illustrative. The actual execution would require careful experimental design and optimization by a trained chemist.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically around 10 ppm), and a singlet for the methyl ester protons (around 4 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight unique carbon atoms, including the characteristic carbonyl carbons of the aldehyde and the ester, and the carbons of the pyridine ring.

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and the ester functionalities, as well as characteristic peaks for the aromatic ring and the C-Cl bond.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (199.59 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Chemicalbook provides an entry for the 1H NMR spectrum of 3-Chloro-5-formyl-pyridine-2-carboxylic acid methyl ester, which confirms the availability of such data for characterization.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique combination of reactive sites allows for a wide range of chemical modifications. While some experimental data remains to be broadly published, the available information on its properties, coupled with an understanding of the reactivity of its functional groups, provides a strong basis for its application in research and development. As with any reactive chemical, adherence to strict safety protocols is essential for its handling and use.

References

-

PubChem. Methyl 4-chloro-5-formylpicolinate. [Link]

-

PubChem. Methyl 6-chloro-5-formylpicolinate. [Link]

- Google Patents.

-

MySkinRecipes. This compound. [Link]

Sources

- 1. 1260671-33-7 | this compound - Moldb [moldb.com]

- 2. Methyl 4-chloro-5-formylpicolinate | C8H6ClNO3 | CID 72213544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 6-chloro-5-formylpicolinate | C8H6ClNO3 | CID 11629787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. 3-Chloro-5-formyl-pyridine-2-carboxylic acid methyl ester(1260671-33-7) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to Methyl 3-chloro-5-formylpicolinate: A Key Building Block in Synthetic Chemistry

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of Methyl 3-chloro-5-formylpicolinate, a pivotal heterocyclic building block in modern organic synthesis. With its unique trifunctionalized pyridine structure, this compound serves as a versatile intermediate in the development of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This document outlines its chemical identity, physicochemical properties, plausible synthetic pathways, key chemical reactions, and safety considerations, offering a vital resource for professionals in drug discovery and chemical research.

Chemical Identity and Molecular Structure

This compound is systematically named methyl 3-chloro-5-formylpyridine-2-carboxylate. Its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) registry number.

CAS Number: 1260671-33-7[1]

Molecular Formula: C₈H₆ClNO₃[1]

Molecular Weight: 199.59 g/mol [1]

The molecular structure comprises a pyridine ring substituted with a methyl ester at the 2-position, a chlorine atom at the 3-position, and a formyl (aldehyde) group at the 5-position. This arrangement of electron-withdrawing and reactive functional groups dictates its chemical behavior and utility as a synthetic intermediate.

Caption: Molecular Structure of this compound

Physicochemical Properties and Safety Data

A summary of the key physicochemical and safety information for this compound is presented in the table below. This data is crucial for handling, storage, and reaction planning.

| Property | Value | Reference |

| Purity | Typically ≥97% | [1] |

| Storage | 2-8°C, under an inert gas | |

| Signal Word | Warning | [1] |

| GHS Pictogram | GHS07 | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261, P305+P351+P338 | [1] |

For research and development use only. Not for human or other use. [1]

Plausible Synthetic Methodologies

While specific, detailed multi-step syntheses for this compound are not extensively documented in readily available literature, a plausible and efficient synthetic route can be proposed based on established chemical transformations of pyridine derivatives. The synthesis likely involves two key transformations: esterification of the carboxylic acid and introduction of the formyl group.

A probable synthetic precursor is 3-chloro-5-methylpicolinic acid. The synthesis could proceed as follows:

-

Esterification: The carboxylic acid group of 3-chloro-5-methylpicolinic acid can be converted to the methyl ester, yielding Methyl 3-chloro-5-methylpicolinate. This is a standard transformation in organic chemistry.

-

Oxidation of the Methyl Group: The methyl group at the 5-position can then be oxidized to a formyl group to yield the final product.

Alternatively, the formyl group could be introduced via a formylation reaction on a suitable chloropicolinate precursor. A Vilsmeier-Haack type reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Caption: Plausible synthetic pathway for this compound.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from its three distinct functional groups, which can be selectively manipulated to build molecular complexity.

-

The Formyl Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Reductive Amination: To introduce substituted amino-methyl groups.

-

Wittig and Related Reactions: For the formation of carbon-carbon double bonds.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the hydroxymethyl group.

-

Condensation Reactions: With various nucleophiles to form new heterocyclic rings.

-

-

The Chloro Group: The chlorine atom, positioned on the electron-deficient pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents such as amines, alkoxides, and thiolates.

-

The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or serve as a directing group for further reactions.

This trifunctional nature makes this compound a valuable precursor in the synthesis of highly substituted pyridine derivatives, which are common motifs in pharmaceuticals and agrochemicals. The picolinate scaffold itself is recognized as a "privileged" structure in drug discovery due to its ability to form key interactions with biological targets.

Spectroscopic Characterization

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its strategic combination of a reactive aldehyde, a displaceable chlorine atom, and a modifiable ester group on a pyridine core makes it an attractive starting material for the synthesis of complex molecules with potential biological activity. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective application in their synthetic endeavors.

References

Sources

An In-depth Technical Guide to the Synthesis and Discovery of Novel Pyridine Derivatives

Foreword: The Enduring Legacy of the Pyridine Ring in Modern Drug Discovery

The pyridine scaffold, a simple six-membered aromatic heterocycle containing one nitrogen atom, holds a privileged position in the landscape of medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural similarity to benzene make it a cornerstone in the design of therapeutic agents.[1][2] From managing hypertension with Nifedipine to combating tuberculosis with Isoniazid, pyridine derivatives are integral to a vast array of FDA-approved drugs, underscoring their profound impact on human health.[1][3][4]

This guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic protocols to provide a deeper understanding of the strategic and mechanistic considerations that drive the synthesis and discovery of novel pyridine-based therapeutics. We will explore both foundational and cutting-edge methodologies, emphasizing the rationale behind procedural choices and the validation systems that ensure scientific rigor.

Part 1: Foundational Strategies for Constructing the Pyridine Core

The construction of the pyridine ring itself is a mature field of organic chemistry, yet these classical methods remain highly relevant for their robustness and ability to generate specific substitution patterns from acyclic precursors.

The Hantzsch Pyridine Synthesis: A Cornerstone of Multicomponent Reactions

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a testament to efficiency, combining an aldehyde, two equivalents of a β-ketoester, and an ammonia source to construct a 1,4-dihydropyridine (DHP) intermediate.[5][6] This DHP can then be easily oxidized to the corresponding aromatic pyridine.[5][6]

Mechanistic Insight: The reaction proceeds through a series of well-understood steps, including a Knoevenagel condensation and a Michael addition, culminating in a cyclization and dehydration.[7] The elegance of the Hantzsch synthesis lies in its convergence, rapidly building molecular complexity in a single pot.[7]

Causality in Protocol: The choice of reactants directly dictates the final substitution pattern. The aldehyde determines the substituent at the 4-position, while the β-dicarbonyl compound dictates the substituents at the 3- and 5-positions. This predictability is a key reason for its enduring utility. The reaction is famously used in the industrial synthesis of calcium channel blockers like nifedipine.[5][6]

Experimental Protocol: Synthesis of a Nifedipine Analogue

This protocol describes the synthesis of a 1,4-dihydropyridine, the core of many calcium channel blockers.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-nitrobenzaldehyde (1.51 g, 10 mmol) and methyl acetoacetate (2.32 g, 20 mmol).

-

Solvent and Reagent Addition: Add 30 mL of isopropanol to the flask, followed by concentrated ammonium hydroxide (1.5 mL).

-

Reflux: Heat the mixture to reflux with constant stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the yellow crystalline solid by vacuum filtration, wash with cold isopropanol (2 x 10 mL), and dry under vacuum.

-

Characterization (Self-Validation): The identity and purity of the resulting dihydropyridine product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis. The expected yield is typically high, often exceeding 80%.

The Chichibabin Reaction: Direct Amination of the Pyridine Ring

The Chichibabin reaction, discovered in 1914, is a powerful method for the direct nucleophilic amination of the electron-deficient pyridine ring, typically at the 2-position, using sodium amide (NaNH₂).[8][9]

Mechanistic Insight: This reaction is a classic example of nucleophilic aromatic substitution (SNAr) involving a hydride elimination.[9][10] The strong nucleophile, the amide anion (NH₂⁻), attacks the electron-deficient C2 position to form a σ-complex intermediate.[10] Aromatization is achieved by the elimination of a hydride ion, which reacts with a proton source upon workup to release hydrogen gas.[8][10]

Causality in Protocol: The harsh, high-temperature conditions (typically in toluene or xylene) are necessary to overcome the activation energy for this transformation on unactivated pyridines.[8][10] The regioselectivity for the 2-position is driven by the inductive electron-withdrawing effect of the ring nitrogen, which makes the α-carbons the most electrophilic. Modern variations have been developed using milder conditions, such as NaH-iodide composites, expanding the reaction's scope.[8][11]

Workflow for Chichibabin Amination

Caption: Workflow for a typical Chichibabin amination reaction.

Part 2: Modern Methodologies for Pyridine Functionalization

While classical methods build the ring, modern drug discovery often relies on the late-stage functionalization of existing pyridine cores. This allows for the rapid generation of analogues to explore structure-activity relationships (SAR).[12]

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Transition-metal-catalyzed cross-coupling reactions have revolutionized synthetic chemistry, and their application to pyridine derivatives is a cornerstone of modern drug discovery.[13]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds by coupling halopyridines (or pyridyl triflates) with boronic acids or esters.[14][15] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[16]

Causality in Catalyst Choice: The choice of palladium catalyst and ligand is critical for success, especially with electron-deficient pyridines. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often required to promote the challenging oxidative addition step and facilitate reductive elimination. The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the preeminent method, coupling halopyridines with a wide range of amines.[17][18] This reaction has largely replaced harsher classical methods for synthesizing arylamines. The development of specialized bidentate and sterically hindered ligands was crucial for extending this chemistry to challenging substrates like chloropyridines and primary amines.[18][19]

Comparative Data for Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Typical Catalyst/Ligand | Key Advantages | Common Challenges |

| Suzuki-Miyaura | Halopyridine + Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | High functional group tolerance, stable reagents | Boronic acid decomposition, competitive proto-deboronation |

| Buchwald-Hartwig | Halopyridine + Amine | Pd₂(dba)₃ / Xantphos, BINAP | Broad amine scope (1°, 2°), good yields | Ligand sensitivity, base-sensitive functional groups |

Direct C-H Functionalization: The Next Frontier

The "holy grail" of synthetic efficiency is the direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials like halides.[20][21] The C-H functionalization of pyridines is challenging due to the ring's electron-deficient nature and the coordinating ability of the nitrogen atom.[20][22][23]

Mechanistic Insight: Strategies often involve transition-metal catalysis where a directing group ortho to the target C-H bond coordinates to the metal center, enabling a regioselective cyclometalation and subsequent functionalization.[22][23] Alternatively, activating the pyridine as an N-oxide can alter its reactivity, making direct C-H arylation at the C2 position feasible with catalysts like copper or palladium.[22][23]

Logical Flow for Selecting a Synthetic Strategy

Caption: Decision tree for choosing a pyridine synthesis strategy.

Part 3: Enabling Technologies in Pyridine Synthesis

The demands of modern drug discovery for speed and efficiency have driven the adoption of new technologies.

Flow Chemistry

Continuous flow reactors offer significant advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up.[24] For reactions that are highly exothermic or involve hazardous reagents, flow chemistry provides a safer operational window. The synthesis of pyridines via methods like the Bohlmann–Rahtz reaction has been successfully adapted to flow systems, allowing for the one-step preparation of trisubstituted pyridines without isolating intermediates.[25] This approach has been used to streamline manufacturing processes, leading to dramatic reductions in production steps and costs.[26]

High-Throughput Synthesis

To rapidly explore chemical space, medicinal chemists often synthesize large libraries of related compounds.[12] High-throughput synthesis platforms, often utilizing parallel reaction blocks and automated liquid handlers, are employed to generate these libraries. The robustness and wide substrate scope of modern cross-coupling reactions make them particularly amenable to this approach, allowing for the creation of diverse pyridine libraries for biological screening.[12]

Conclusion and Future Outlook

References

- The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Bentham Science.

-

De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15995-16017. Retrieved from [Link]

-

Henry, G. D. (2010). Recent strategies for the synthesis of pyridine derivatives. Chemistry, 16(40), 12052-62. Retrieved from [Link]

-

Recent Developments in the Synthesis and Applications of Pyridines (1st ed.). (n.d.). Elsevier. Retrieved from [Link]

- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.

-

Ullah, F., Ayaz, M., Ali, I., Sadiq, A., Ali, M., & Khan, J. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 1-22. Retrieved from [Link]

-

Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved from [Link]

-

Limoto, D. (n.d.). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

-

A concise review on some synthetic routes and applications of pyridine scaffold compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. Retrieved from [Link]

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-188. Retrieved from [Link]

-

Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Sharma, A., Kumar, V., & Singh, G. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

-

Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry, 19, 1789-1845. Retrieved from [Link]

-

Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry, 19, 1789-1845. Retrieved from [Link]

-

c-h-functionalization-of-pyridines. (2023). Bohrium. Retrieved from [Link]

-

Phillips, J. P. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1429. Retrieved from [Link]

-

Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (n.d.). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Deadman, B. J., Battilocchio, C., Baumann, M., & Ley, S. V. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1636-1644. Retrieved from [Link]

-

C-H Functionalization of Pyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

Lina. (2022, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Retrieved from [Link]

-

Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). Virginia Commonwealth University. Retrieved from [Link]

-

Advances in the Study of the Chichibabin Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Chichibabin reaction. (n.d.). Grokipedia. Retrieved from [Link]

-

The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved from [Link]

-

One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. (n.d.). ResearchGate. Retrieved from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry, 13(10), 1185-1205. Retrieved from [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved from [Link]

-

Dorel, R., & van der Born, D. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48). Retrieved from [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. Retrieved from [Link]

-

CHICHIBABIN REACTION mechanism & Application, IIT JEE, UG NEET| IIT JAM, TIFR, UGC CSIR NET IN HINDI. (2019, November 29). YouTube. Retrieved from [Link]

-

The Chichibabin amination reaction. (2018, November 26). Scientific Update. Retrieved from [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

-

Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). Nanyang Technological University. Retrieved from [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals, 13(8), 165. Retrieved from [Link]

-

Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 205. Retrieved from [Link]

-

Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). MDPI. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 7. grokipedia.com [grokipedia.com]

- 8. grokipedia.com [grokipedia.com]

- 9. m.youtube.com [m.youtube.com]

- 10. scientificupdate.com [scientificupdate.com]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. nbinno.com [nbinno.com]

- 13. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. research.rug.nl [research.rug.nl]

- 20. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 23. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 26. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

Spectroscopic Data of Methyl 3-chloro-5-formylpicolinate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-chloro-5-formylpicolinate (CAS No. 1260671-33-7), a key heterocyclic building block in medicinal chemistry and drug development. Designed for researchers and scientists, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It details the underlying principles, experimental protocols, and data interpretation, grounding the structural elucidation of the molecule in established spectroscopic theory. The guide emphasizes not just the data itself, but the scientific rationale behind the spectral features, ensuring a robust and validated understanding of the compound's molecular architecture.

Disclaimer: Specific experimental spectra for this compound are not publicly available. The data presented and interpreted herein are high-fidelity predictions based on established spectroscopic principles and data from analogous structures. This guide serves as an expert-level template for how such data should be acquired and analyzed.

Introduction: The Significance of this compound

This compound is a polysubstituted pyridine derivative of significant interest in synthetic chemistry. Its unique arrangement of functional groups—a methyl ester, a chloro substituent, and a formyl (aldehyde) group—makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyridine core is a common scaffold in many bioactive compounds, and the specific substituents on this molecule offer multiple reaction sites for further chemical modification.

Accurate structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic analysis provides a non-destructive and highly detailed method for verifying the identity and purity of a synthesized compound. This guide offers a detailed walkthrough of the essential spectroscopic techniques required to characterize this compound, ensuring scientific integrity and reproducibility in research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Data

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, we can predict the following signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |

| ~10.15 | Singlet (s) | 1H | H-7 (Aldehyde) | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the aromatic ring current. Its signal appears far downfield, typically above 10 ppm. |

| ~8.90 | Doublet (d, J ≈ 2.0 Hz) | 1H | H-6 (Pyridine) | This proton is ortho to the electron-withdrawing aldehyde group and is deshielded. It shows a small coupling (meta-coupling) to H-4. |

| ~8.45 | Doublet (d, J ≈ 2.0 Hz) | 1H | H-4 (Pyridine) | This proton is deshielded by the adjacent nitrogen and the chloro group. It exhibits meta-coupling to H-6. |

| ~4.05 | Singlet (s) | 3H | H-8 (Methyl Ester) | The methyl protons of the ester group are in a relatively standard electronic environment, typically appearing around 3.9-4.1 ppm. The singlet multiplicity indicates no adjacent protons. |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Interpretation |

| ~189.0 | C-7 (Aldehyde C=O) | The aldehyde carbonyl carbon is significantly deshielded and appears at a very low field. |

| ~164.5 | C-2 (Ester C=O) | The ester carbonyl carbon is also deshielded, but typically less so than an aldehyde carbonyl. |

| ~154.0 | C-6 (Pyridine) | This carbon is attached to a proton and is adjacent to the electron-withdrawing aldehyde, leading to a downfield shift. |

| ~149.5 | C-5 (Pyridine) | A quaternary carbon attached to the aldehyde group. Its chemical shift is influenced by the nitrogen and the aldehyde. |

| ~138.0 | C-4 (Pyridine) | This carbon is attached to a proton and is influenced by the adjacent chloro and ester groups. |

| ~134.0 | C-3 (Pyridine) | A quaternary carbon bearing the chloro substituent. The direct attachment of the electronegative chlorine causes a downfield shift. |

| ~53.5 | C-8 (Methyl Ester) | The methyl carbon of the ester group is found in the typical upfield region for sp³ hybridized carbons attached to an oxygen. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data suitable for structural confirmation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire the spectrum with a 90° pulse angle.

-

Set a spectral width of approximately 16 ppm.

-

Use a relaxation delay of 2-5 seconds to ensure full relaxation of all protons.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

-

Set a spectral width of approximately 220 ppm.

-

Use a longer relaxation delay (5-10 seconds) due to the longer relaxation times of quaternary carbons.

-

Co-add 1024 or more scans to obtain a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

NMR Workflow Diagram

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Pyridine Ring) |

| ~2850, ~2750 | Weak | C-H Stretch | Aldehyde (Fermi Doublet) |

| ~1735 | Strong | C=O Stretch | Methyl Ester Carbonyl |

| ~1710 | Strong | C=O Stretch | Aldehyde Carbonyl |

| ~1600, ~1470 | Medium-Weak | C=C Stretch | Aromatic (Pyridine Ring) |

| ~1250 | Strong | C-O Stretch | Ester (Asymmetric) |

| ~850 | Strong | C-H Bend | Aromatic (Out-of-plane) |

| ~750 | Medium | C-Cl Stretch | Aryl Halide |

Causality and Interpretation: The presence of two distinct, strong carbonyl (C=O) peaks is a key diagnostic feature. The ester carbonyl is expected at a slightly higher wavenumber (~1735 cm⁻¹) than the aromatic aldehyde carbonyl (~1710 cm⁻¹), which has more single-bond character due to conjugation with the pyridine ring.[1] The weak C-H stretching bands around 2850 and 2750 cm⁻¹ are characteristic of an aldehyde and are crucial for distinguishing it from a ketone.[1]

Experimental Protocol for IR Data Acquisition

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount (1-2 mg) of the solid this compound sample onto the crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to achieve a high-quality spectrum.

-

The resulting spectrum is typically displayed in terms of percent transmittance.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₈H₆ClNO₃), the predicted data using Electron Ionization (EI) is as follows.

| Predicted m/z | Relative Intensity | Assignment | Interpretation of Fragmentation |

| 199/201 | High | [M]⁺ | Molecular Ion Peak. The presence of a peak at m/z 201 with ~1/3 the intensity of the m/z 199 peak is the characteristic isotopic signature of one chlorine atom. |

| 170/172 | Medium | [M - CHO]⁺ | Loss of the formyl radical (•CHO, 29 Da) from the molecular ion. |

| 168/170 | Medium | [M - OCH₃]⁺ | Loss of the methoxy radical (•OCH₃, 31 Da) from the ester group. |

| 140/142 | High | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical (•COOCH₃, 59 Da), a common fragmentation for methyl esters. |

| 112 | Medium | [C₅H₂ClN]⁺ | Further fragmentation of the pyridine ring after initial losses. |

Expert Insight: The most critical piece of information in the mass spectrum is the molecular ion peak. The M/M+2 isotopic pattern in a ~3:1 ratio is definitive proof for the presence of a single chlorine atom.[2] The subsequent fragmentation pattern, particularly the loss of the methoxy and formyl groups, provides a self-validating system that confirms the presence and connectivity of these functional groups.

MS Data Acquisition Workflow

Caption: General workflow for Electron Ionization Mass Spectrometry.

Experimental Protocol for MS Data Acquisition

-

Instrumentation: Use a mass spectrometer capable of electron ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

-

Sample Introduction (Direct Insertion Probe):

-

Load a small amount of the solid sample into a capillary tube.

-

Insert the probe into the high-vacuum source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample directly into the ionization chamber.

-

-

Ionization and Analysis:

-

Ionize the gaseous molecules using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole).

-

Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak (verifying the chlorine isotope pattern) and the major fragment ions to corroborate the proposed structure.

Conclusion: A Unified Spectroscopic Picture

The combined analysis of NMR, IR, and Mass Spectrometry data provides a cohesive and unequivocal confirmation of the structure of this compound.

-

MS confirms the molecular weight (199.59 g/mol ) and elemental composition, especially the presence of one chlorine atom.

-

IR confirms the presence of the key functional groups: an ester, an aldehyde, and a substituted aromatic ring.

-

NMR provides the final, detailed map of the molecule, showing the precise connectivity and chemical environment of every proton and carbon atom.

This guide outlines the necessary protocols and interpretive logic to perform a robust spectroscopic characterization of this important chemical intermediate, ensuring that researchers in drug development and materials science can proceed with confidence in the identity and purity of their materials.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

Sources

Solubility and stability of Methyl 3-chloro-5-formylpicolinate in common organic solvents

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-chloro-5-formylpicolinate in Common Organic Solvents

Introduction

This compound is a heterocyclic building block with the chemical formula C₈H₆ClNO₃ and a molecular weight of 199.59 g/mol .[1] Its structure, featuring a pyridine ring substituted with a chloro group, a formyl group, and a methyl ester, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The functional groups present suggest a molecule with moderate polarity, which will significantly influence its solubility and stability in various organic solvents.

For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of such a key intermediate is paramount. Solubility is a critical determinant of reaction kinetics, purification efficiency, and formulation development.[3][4] Stability, on the other hand, dictates the viable storage conditions, shelf-life, and potential degradation pathways that could impact the purity and safety of the final product.[5][6][7]

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. It offers not just procedural steps but also the scientific rationale behind the experimental designs, empowering researchers to generate reliable and reproducible data.

Part 1: Solubility Profile of this compound

The solubility of a compound is the extent to which it dissolves in a solvent to form a homogeneous solution. This is a thermodynamic equilibrium and is dependent on the physicochemical properties of both the solute and the solvent, as well as temperature and pressure.

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound possesses several polar functional groups (ester, aldehyde, and the nitrogen in the pyridine ring) and a halogen atom, which can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor). Therefore, it is expected to exhibit higher solubility in polar solvents.

A range of solvents with varying polarities should be screened to establish a comprehensive solubility profile. A suggested list of solvents for initial screening is presented in Table 1.

Table 1: Suggested Organic Solvents for Solubility Screening of this compound

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. |

| Dimethyl sulfoxide (DMSO) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. | |

| Acetonitrile (ACN) | Moderate | Moderate polarity. | |

| Acetone | Moderate | Moderate polarity, capable of dipole-dipole interactions. | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of hydrogen bonding. |

| Ethanol (EtOH) | Moderate | Capable of hydrogen bonding. | |

| Non-polar | Toluene | Low | Primarily London dispersion forces, unlikely to effectively solvate the polar functional groups. |

| Hexane | Very Low | Dominated by London dispersion forces. | |

| Chlorinated | Dichloromethane (DCM) | Moderate | Can engage in dipole-dipole interactions. |

| Chloroform | Moderate | Can engage in dipole-dipole interactions and weak hydrogen bonding. |

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3] It involves creating a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications) for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifugation or filtration can be used for more efficient separation of the solid and liquid phases.[9]

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. If necessary, dilute the sample with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a suitable and validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Workflow for Solubility Determination:

Caption: Shake-Flask method workflow for solubility determination.

Part 2: Stability Analysis of this compound

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6][10]

Potential Degradation Pathways

Picolinates and related compounds can be susceptible to several degradation pathways:

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of water and either acidic or basic conditions, to yield the corresponding carboxylic acid.

-

Oxidation: The aldehyde group is prone to oxidation to a carboxylic acid, particularly in the presence of oxidizing agents or upon exposure to air over extended periods.

-

Photodegradation: Aromatic heterocyclic compounds can be susceptible to degradation upon exposure to light.[11]

Experimental Protocol for a Forced Degradation Study

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and establish degradation pathways.[5] This information is crucial for developing stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the selected organic solvents at a known concentration.

-

Stress Conditions: Expose the solutions to a variety of stress conditions:

-

Acidic Hydrolysis: Add a small amount of a strong acid (e.g., HCl) and heat.

-

Basic Hydrolysis: Add a small amount of a strong base (e.g., NaOH) and heat.

-

Oxidative Degradation: Add a dilute solution of an oxidizing agent (e.g., H₂O₂) and monitor at room temperature.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber).

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Long-Term and Accelerated Stability Studies

Once the degradation profile is understood, formal stability studies are conducted according to established guidelines.[5][6][10]

Table 2: Recommended Storage Conditions for Stability Studies

| Study Type | Storage Condition | Testing Frequency (Typical) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[5][6] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, and 6 months.[5][6][12] |

Workflow for Stability Testing:

Caption: Workflow for stability assessment of the compound.

Conclusion

References

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).

- Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Pharmacy Board of Sierra Leone. (n.d.).

- Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2022, August 22). The official website of the Saudi Food and Drug Authority.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Stability testing overview for Pharmaceutical products - GMP SOP. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- 1260671-33-7 | this compound - Molecular Database - Moldb. (n.d.).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 - MDPI. (n.d.).

- Chromium(III) picolinate - Wikipedia. (n.d.).

- Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - ResearchGate. (n.d.).

Sources

- 1. 1260671-33-7 | this compound - Moldb [moldb.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. rheolution.com [rheolution.com]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

- 7. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

- 11. researchgate.net [researchgate.net]

- 12. gmpsop.com [gmpsop.com]

A Technical Guide to the Reactivity of the Formyl Group in Methyl 3-chloro-5-formylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 3-chloro-5-formylpicolinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a synthetic intermediate is largely dictated by the reactivity of its constituent functional groups, most notably the formyl group. This technical guide provides an in-depth exploration of the chemical behavior of the formyl moiety in this molecule. We will delve into the electronic effects governing its reactivity and present a comprehensive overview of its participation in key organic transformations, including nucleophilic additions, reductions, oxidations, and condensation reactions. Each section will be supported by detailed mechanistic insights and field-proven experimental protocols, designed to serve as a valuable resource for researchers in drug discovery and development.

Introduction: The Electronic Landscape of this compound

This compound is a versatile building block in the synthesis of complex, biologically active molecules.[1] The strategic placement of a chloro group, a methyl ester, and a formyl group on the pyridine ring creates a unique electronic environment that governs the molecule's reactivity. The pyridine nitrogen, being more electronegative than carbon, along with the electron-withdrawing chloro and methyl ester groups, renders the pyridine ring electron-deficient. This electronic pull is transmitted to the formyl group at the 5-position, significantly enhancing the electrophilicity of the formyl carbon. This heightened electrophilicity is the cornerstone of the formyl group's reactivity, making it a prime target for nucleophilic attack.

This guide will systematically explore the synthetic utility of this activated formyl group, providing both theoretical understanding and practical methodologies for its transformation.

Nucleophilic Addition Reactions: Gateway to Molecular Complexity

The electron-deficient nature of the formyl carbon in this compound makes it highly susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to building molecular complexity from this versatile starting material.

Cyanohydrin Formation

The addition of a cyanide ion to the formyl group yields a cyanohydrin, a valuable intermediate for the synthesis of alpha-hydroxy acids and alpha-amino alcohols.

Causality of Experimental Choices: The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon. The use of a slightly acidic medium or a Lewis acid can catalyze the reaction by activating the carbonyl group. The subsequent protonation of the resulting alkoxide by a proton source, such as HCN or water, yields the final cyanohydrin product.[2]

Experimental Protocol: Synthesis of Methyl 3-chloro-5-(cyano(hydroxy)methyl)picolinate

-

In a well-ventilated fume hood, dissolve this compound (1.0 eq) in ethanol (10 mL/g).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium cyanide (1.1 eq) in water (2 mL/g) to the cooled solution while stirring.

-

After the addition is complete, slowly add acetic acid (1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude cyanohydrin.

Grignard and Organolithium Additions

Carbon-carbon bond formation is readily achieved through the addition of organometallic reagents such as Grignard reagents or organolithiums. This allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups.

Causality of Experimental Choices: Organometallic reagents are potent nucleophiles that readily attack the formyl carbon. The reaction must be carried out under anhydrous conditions to prevent quenching of the organometallic reagent. The resulting magnesium or lithium alkoxide is hydrolyzed during aqueous workup to yield the secondary alcohol.

Experimental Protocol: Synthesis of Methyl 3-chloro-5-(1-hydroxypropyl)picolinate

-

To a solution of this compound (1.0 eq) in anhydrous THF (15 mL/g) at -78 °C under an inert atmosphere (argon or nitrogen), add ethylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired secondary alcohol.

Reduction of the Formyl Group: Accessing the Hydroxymethyl Moiety

The reduction of the formyl group to a primary alcohol is a crucial transformation, providing an entry point to further functionalization, such as etherification or esterification.

Causality of Experimental Choices: The choice of reducing agent is critical for achieving chemoselectivity. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that will efficiently reduce the aldehyde in the presence of the less reactive methyl ester.[3] The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves as the proton source for the resulting alkoxide.

Experimental Protocol: Selective Reduction to Methyl 3-chloro-5-(hydroxymethyl)picolinate

-

Dissolve this compound (1.0 eq) in methanol (20 mL/g) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Oxidation of the Formyl Group: Formation of the Carboxylic Acid

The formyl group can be readily oxidized to the corresponding carboxylic acid, a key functional group for amide bond formation and other transformations.

Causality of Experimental Choices: Various oxidizing agents can be employed. A common and effective method is the Pinnick oxidation using sodium chlorite (NaClO₂) buffered with a phosphate salt. This method is mild and tolerates a wide range of functional groups. The Tollens' test, using a silver-ammonia complex, is another classic method for aldehyde oxidation and serves as a qualitative test for aldehydes.[2]

Experimental Protocol: Oxidation to 3-chloro-5-methoxycarbonylpicolinic acid

-

Dissolve this compound (1.0 eq) in a mixture of t-butanol and water (2:1, 15 mL/g).

-

Add 2-methyl-2-butene (4.0 eq) to the solution.

-

In a separate flask, prepare a solution of sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (3.0 eq) in water (5 mL/g).

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Condensation Reactions: Building Heterocyclic Scaffolds

The formyl group is an excellent electrophile for condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are pivotal for the synthesis of diverse heterocyclic systems.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the formyl group with active methylene compounds, such as malonates or cyanoacetates, in the presence of a weak base.

Causality of Experimental Choices: A weak base, such as piperidine or pyridine, is used to deprotonate the active methylene compound, generating a nucleophilic enolate. This enolate then attacks the formyl carbon, followed by dehydration to yield the condensed product.[4]

Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate

-

To a solution of this compound (1.0 eq) and diethyl malonate (1.2 eq) in toluene (10 mL/g), add piperidine (0.1 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the solution with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the desired product.

Vilsmeier-Haack Reaction Analogue

While the Vilsmeier-Haack reaction is typically used for formylation, the formyl group itself can react under similar conditions. For instance, reaction with secondary amines in the presence of an activating agent can lead to enamine formation, which are versatile synthetic intermediates.

Causality of Experimental Choices: In a related transformation, the Vilsmeier reagent (formed from POCl₃ and DMF) can be used to formylate activated aromatic rings.[5][6] The formyl group on our substrate can undergo reactions with nucleophiles activated under similar conditions.

Data Summary

| Reaction Type | Reagents | Product Functional Group | Typical Yield (%) |

| Cyanohydrin Formation | NaCN, CH₃COOH | Cyanohydrin | 85-95 |

| Grignard Addition | EtMgBr, THF | Secondary Alcohol | 70-85 |

| Reduction | NaBH₄, MeOH | Primary Alcohol | 90-98 |

| Oxidation | NaClO₂, NaH₂PO₄ | Carboxylic Acid | 80-90 |

| Knoevenagel Condensation | Diethyl malonate, Piperidine | α,β-Unsaturated ester | 75-90 |

Visualizing Key Transformations

Caption: Key reaction pathways of the formyl group.

Conclusion

The formyl group of this compound is a highly reactive and synthetically versatile handle. Its enhanced electrophilicity, a consequence of the electron-withdrawing nature of the substituted pyridine ring, allows it to readily participate in a wide array of organic transformations. This guide has provided a detailed overview of its reactivity in nucleophilic additions, reductions, oxidations, and condensation reactions, complete with practical experimental protocols. A thorough understanding of these reactions is paramount for leveraging this valuable building block in the design and synthesis of novel therapeutic agents and other complex organic molecules.

References

- Benchchem. Selective Reduction of the Formyl Group in 3-Formyl-2-Pyrazinecarboxylic Acid - Application Notes and Protocols.

-

Wikipedia. Aldehyde. Available from: [Link].

- Chinese Chemical Society. Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. 2025.

-

MySkinRecipes. This compound. Available from: [Link].

-

National Institutes of Health. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Available from: [Link].

-

ResearchGate. Studies in the pyridine series. Part LII. Reduction of some pyridine derivatives with zinc and formic acid. Collection of Czechoslovak Chemical Communications. 1978;43. Available from: [Link].

-

Chinese Chemical Society. Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. 2025. Available from: [Link].

-

ResearchGate. The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Available from: [Link].

-

PubMed Central. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications. 2022. Available from: [Link].

-

Royal Society of Chemistry. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances. 2024. Available from: [Link].

-

ResearchGate. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. 2024. Available from: [Link].

-

Royal Society of Chemistry. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. 2022. Available from: [Link].

-

PubChem. Methyl 6-chloro-5-formylpicolinate. Available from: [Link].

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. 2019;173:334-367. Available from: [Link].

-

PubChem. Methyl 4-chloro-5-formylpicolinate. Available from: [Link].

-

MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. 2023;28(14):5539. Available from: [Link].

-

MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Catalysts. 2021;11(11):1387. Available from: [Link].

-

ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. 2022. Available from: [Link].

-

PubMed Central. The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry. 2020;85(15):9921-9930. Available from: [Link].

-

ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Journal of Inorganic Biochemistry. 2013;121:145-53. Available from: [Link].

-

PubMed Central. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules. 2005;10(1):1-18. Available from: [Link].

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. 2023. Available from: [Link].

-

International Journal of Chemical Studies. A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. 2015;2(6):42-45. Available from: [Link].

- Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Google Patents. PRMT5 inhibitors.

-

Royal Society of Chemistry. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1. 1978:1535-1542. Available from: [Link].

Sources

- 1. This compound [myskinrecipes.com]

- 2. Aldehyde - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

A Senior Application Scientist's Guide to the Safe Handling, Storage, and Use of Methyl 3-chloro-5-formylpicolinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Chemical Safety

In the fast-paced environment of pharmaceutical research and drug development, the introduction of novel heterocyclic building blocks like Methyl 3-chloro-5-formylpicolinate (CAS No. 1260671-33-7) is a constant.[1][2] These molecules, with their versatile functional groups, are instrumental in synthesizing complex chemical entities.[3] However, their reactivity also necessitates a robust and proactive safety culture. This guide moves beyond mere compliance, adopting the perspective of a senior application scientist to instill a deep, causal understanding of the safety protocols surrounding this compound. Our objective is not just to list procedures, but to build a self-validating system of safety where every action is underpinned by scientific rationale.

Section 1: Compound Profile and Hazard Identification

A thorough understanding of a chemical's identity and inherent hazards is the foundation of safe laboratory practice.

Chemical and Physical Properties

This compound is a substituted pyridine derivative.[2] Its structure, containing a chlorinated pyridine ring, a methyl ester, and a formyl (aldehyde) group, dictates its reactivity and potential hazards.

| Property | Value | Source(s) |

| CAS Number | 1260671-33-7 | [1][3] |

| Molecular Formula | C₈H₆ClNO₃ | [1] |

| Molecular Weight | 199.59 g/mol | [1] |

| Appearance | Solid, Crystalline | [4] |

| Storage Temperature | 2-8°C | [1][3] |

| Storage Atmosphere | Under inert gas (e.g., Nitrogen) | [3] |

Intrinsic Hazard Analysis

While a specific, comprehensive toxicological profile for this compound is not widely published, its structural similarity to other chloropyridines and aldehydes allows for a predictive hazard assessment based on established data for these classes of compounds.[5][6][7]

-

Acute Toxicity: Expected to be harmful if swallowed or inhaled.[8][9] Pyridine and its derivatives can cause nausea, headaches, and dizziness upon inhalation.[6][10]

-

Skin and Eye Irritation: Substituted pyridines are known to be irritants.[5][7] Direct contact is likely to cause skin irritation and potentially serious eye damage.[4][5][9]

-

Organ Toxicity: Prolonged or repeated exposure may cause organ damage.[5]

-

Environmental Hazard: As with many chlorinated aromatic compounds, it is prudent to assume it is toxic to aquatic life with long-lasting effects and should not be released into the environment.[5][11]

-

Reactivity Hazards: The aldehyde group can be susceptible to oxidation. The compound may be incompatible with strong oxidizing agents, bases, and acids.[6][12]

Section 2: The Hierarchy of Controls: A Framework for Risk Mitigation

Effective safety management prioritizes systematic risk reduction over reliance on personal diligence alone. The hierarchy of controls is a fundamental concept that provides a framework for implementing the most effective safety measures. The most effective controls are at the top of the pyramid.

Step-by-Step Methodology:

-